

# "2,2,4-Trimethyl-1,3-dioxolane" literature review of properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2,4-Trimethyl-1,3-dioxolane

Cat. No.: B074433

[Get Quote](#)

## An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety protocols for **2,2,4-Trimethyl-1,3-dioxolane**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

### Chemical and Physical Properties

**2,2,4-Trimethyl-1,3-dioxolane**, also known as propylene glycol acetone ketal, is a colorless liquid with a characteristic mild, musty, and sweet odor.<sup>[1]</sup> It is classified as a ketal, which is an acetal derived from a ketone. This compound is utilized as a flavoring agent in the food industry and serves as an intermediate in various organic syntheses.<sup>[2]</sup>

The key physical and chemical properties of **2,2,4-Trimethyl-1,3-dioxolane** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>	[1][3]
Molecular Weight	116.16 g/mol	[1]
CAS Number	1193-11-9	[1][3]
Appearance	Colorless liquid	[1][4]
Odor	Mild, musty, sweet, earthy, green	[1][4]
Boiling Point	98-99 °C at 760 mmHg	[1]
107 °C at 760 mmHg	[5][6]	
Melting Point	-90 °C	[7]
Density	0.897 - 0.905 g/cm <sup>3</sup>	[1][4][5]
Refractive Index	1.393 - 1.398	[1]
Solubility	111,000 mg/L in water at 18 °C; soluble in organic solvents and oils.	[1]
Vapor Pressure	32.3 mmHg at 25 °C	[5][7]
Flash Point	18.8 °C	[5][6]
32 °C	[7]	

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,2,4-Trimethyl-1,3-dioxolane**. The following table summarizes the available spectroscopic information.

Spectrum Type	Data Availability and Source
Infrared (IR) Spectroscopy	An IR spectrum is available in the NIST Chemistry WebBook.[4][8]
Mass Spectrometry (MS)	An electron ionization mass spectrum is available in the NIST Chemistry WebBook.[4][9]
<sup>13</sup> C Nuclear Magnetic Resonance ( <sup>13</sup> C-NMR)	<sup>13</sup> C-NMR data is available through PubChem, citing K. Pihlaja, T. Nurmi Finn. Chem. Lett. 1977, 141 as the source.[1]
<sup>1</sup> H Nuclear Magnetic Resonance ( <sup>1</sup> H-NMR)	While specific data is not readily available in the searched databases, the existence of <sup>13</sup> C-NMR data suggests that <sup>1</sup> H-NMR spectra have also been recorded and can likely be found in the cited literature.

## Synthesis and Experimental Protocols

**2,2,4-Trimethyl-1,3-dioxolane** is primarily synthesized through the ketalization of a diol with a ketone. The most common methods involve the reaction of propylene glycol (1,2-propanediol) with acetone or the reaction of 1,2-propylene oxide with acetone.

### General Acid-Catalyzed Synthesis from Propylene Glycol and Acetone

This method involves the acid-catalyzed reaction of propylene glycol with acetone, which is a reversible equilibrium reaction. To drive the reaction to completion, the water formed as a byproduct is typically removed.

Reaction: Propylene Glycol + Acetone  $\rightleftharpoons$  **2,2,4-Trimethyl-1,3-dioxolane** + Water[4]

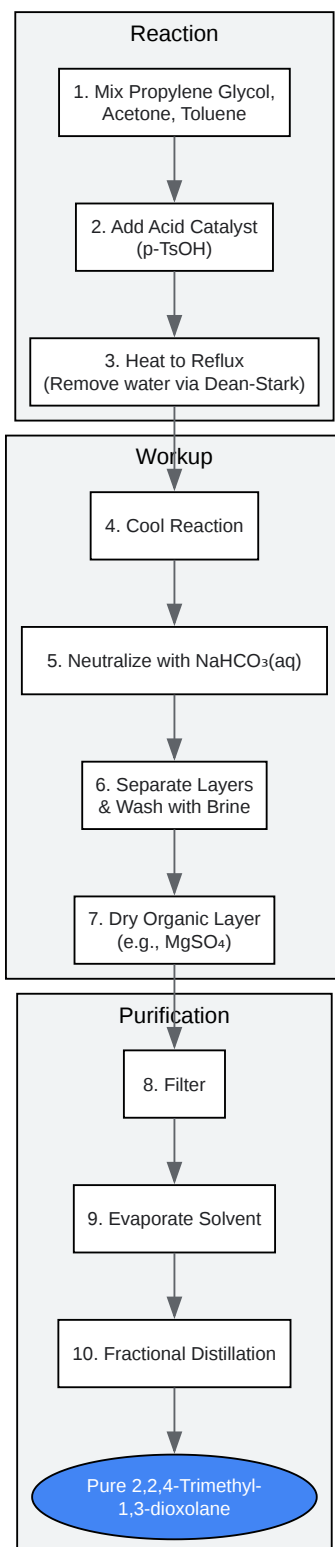
Detailed Methodology:

- **Reactant Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine propylene glycol (1.0 equivalent) and a slight excess of acetone (1.1-1.5

equivalents). A solvent that forms an azeotrope with water, such as toluene or benzene, is added to facilitate water removal.

- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid ( $\text{H}_2\text{SO}_4$ ).
- **Reaction:** Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, and the organic solvent will be returned to the reaction flask, driving the equilibrium towards the product.
- **Monitoring:** The reaction progress can be monitored by observing the amount of water collected in the trap or by analytical techniques such as gas chromatography (GC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Purification:** Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure **2,2,4-Trimethyl-1,3-dioxolane**.

## General Synthesis Workflow



[Click to download full resolution via product page](#)

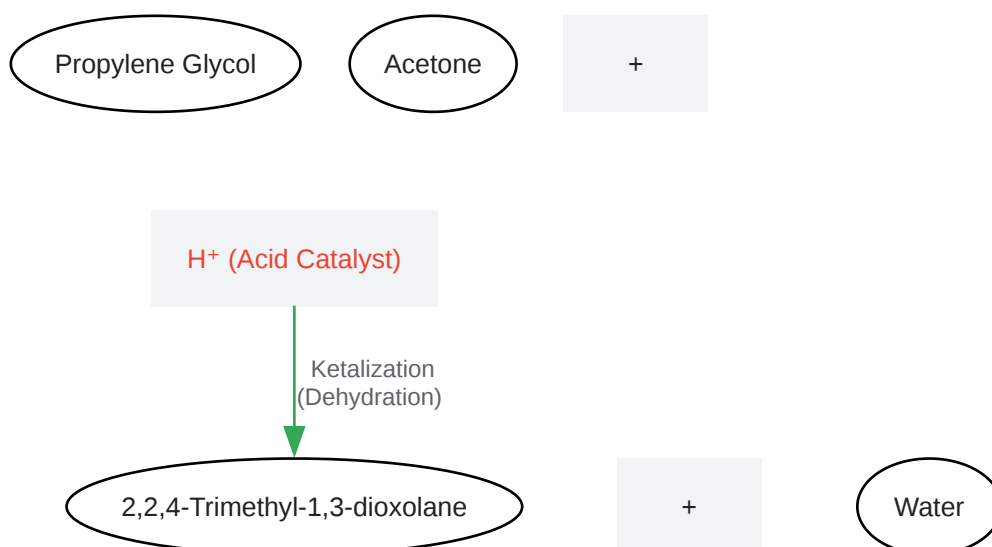
General laboratory workflow for synthesis.

## Patented Synthesis from 1,2-Propylene Oxide and Acetone

A patented method describes the synthesis of **2,2,4-trimethyl-1,3-dioxolane** from 1,2-propylene oxide and acetone using a specific catalyst system.[7]

Detailed Methodology:

- **Catalyst System:** The catalyst consists of an ionic liquid, specifically a 1-alkyl-3-methylimidazolium salt, and anhydrous zinc chloride.[7]
- **Reaction Conditions:** Under cyclization reaction conditions, 1,2-propylene oxide and acetone are brought into contact with the catalyst.[7]
- **Product Isolation:** The resulting mixture contains **2,2,4-trimethyl-1,3-dioxolane**, which is then separated. This method is noted to have high catalytic efficiency and facilitates catalyst recycling.[7]



[Click to download full resolution via product page](#)

Acid-catalyzed synthesis reaction.

## Reactivity and Safety

**2,2,4-Trimethyl-1,3-dioxolane** is a flammable liquid and vapor.<sup>[10]</sup> It is generally stable under normal conditions but should be kept away from open flames, hot surfaces, and other sources of ignition.<sup>[11]</sup>

#### Hazard Statements:

- H226: Flammable liquid and vapor.<sup>[10]</sup>
- H302: Harmful if swallowed.<sup>[10]</sup>
- H315: Causes skin irritation.<sup>[10]</sup>
- H319/H318: Causes serious eye irritation/damage.<sup>[10][11]</sup>
- H335: May cause respiratory irritation.<sup>[11]</sup>

#### Safety and Handling Protocols:

- Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and take precautionary measures against static discharge.<sup>[7][11]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[7]</sup>
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles.<sup>[7]</sup>
  - Skin Protection: Handle with chemical-impermeable gloves and wear fire/flame-resistant clothing.<sup>[7]</sup>
  - Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.<sup>[7]</sup>
- Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Wear a self-contained breathing apparatus if necessary.<sup>[7]</sup>
- Accidental Release: Remove all sources of ignition. Prevent further leakage and do not allow the chemical to enter drains. Absorb the spill with inert material and place it in a suitable

closed container for disposal.[7][11]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2,4-Trimethyl-1,3-dioxolane | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) 1H NMR [m.chemicalbook.com]
- 3. 2,4,5-Trimethyl-1,3-dioxolane | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 102967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 5. 2,2,4-TRIMETHYL-1,3-DIOXOLANE | 1193-11-9 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CN103087034A - Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol - Google Patents [patents.google.com]
- 8. US4110539A - Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate - Google Patents [patents.google.com]
- 9. 1,3-Dioxolane, 2,4,5-trimethyl- [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- To cite this document: BenchChem. ["2,2,4-Trimethyl-1,3-dioxolane" literature review of properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074433#2-2-4-trimethyl-1-3-dioxolane-literature-review-of-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)